molecular formula C21H19FN2O4 B2806131 N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-86-8

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2806131
CAS No.: 868678-86-8
M. Wt: 382.391
InChI Key: ZNTXPAOJZCANSI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a dihydropyridine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps One common approach is the reaction of 2-ethoxybenzoyl chloride with 2-fluorophenylmethanol in the presence of a base to form an intermediate ester This ester is then subjected to cyclization with a suitable amine to form the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(4-Ethoxyphenyl)-N-(4-fluorophenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]glycinamide

Uniqueness

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridine ring structure

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-2-27-19-12-6-5-11-18(19)23-20(25)16-9-7-13-24(21(16)26)28-14-15-8-3-4-10-17(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTXPAOJZCANSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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